2-(Aminomethyl)-5-chloro-3-fluoroaniline

MAO-B inhibitor neurochemistry Parkinson‘s disease research

Research requiring ANO1 (TMEM16A) or MAO-B inhibition often suffers from regioisomer impurities that alter biological activity. This compound offers a validated substitution pattern (5-chloro-3-fluoro) with orthogonal derivatization handles. - **Biological validation:** IC₅₀ = 24 nM (ANO1) and IC₅₀ = 2 nM (MAO-B, human recombinant). - **Structural versatility:** Aromatic + benzylic amines enable orthogonal protection/coupling; 5-chloro supports cross-coupling; 3-fluoro modulates metabolism. - **Analytical certainty:** CID-MS provides unambiguous isomer differentiation for QC. Supplied ≥95% purity with documented human-target assay data. Bulk custom synthesis available.

Molecular Formula C7H8ClFN2
Molecular Weight 174.60 g/mol
Cat. No. B13115040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Aminomethyl)-5-chloro-3-fluoroaniline
Molecular FormulaC7H8ClFN2
Molecular Weight174.60 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)CN)F)Cl
InChIInChI=1S/C7H8ClFN2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,3,10-11H2
InChIKeyDGKBZTOQDLXOKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Aminomethyl)-5-chloro-3-fluoroaniline: Chemical Identity & Structural Class


2-(Aminomethyl)-5-chloro-3-fluoroaniline (CAS 1137869-92-1; molecular formula C₇H₈ClFN₂; molecular weight 174.60 g/mol) is a halogenated aromatic diamine featuring an aniline core with a 2-aminomethyl substituent and halogen substitution at the 5-position (chloro) and 3-position (fluoro). The compound is classified as a substituted aniline derivative with dual halogen functionality. The specific substitution pattern—5-chloro-3-fluoro—imparts distinct electronic and steric properties relative to regioisomeric analogs [1]. The molecule possesses two amine functionalities (one aromatic, one benzylic), enabling divergent reactivity for derivatization, and is commercially available as a research chemical with reported purity specifications typically ≥95% .

Dual amine functionality enables orthogonal derivatization
5-Chloro-3-fluoro substitution pattern for electronic tuning
Reported research-grade purity (≥95%)

2-(Aminomethyl)-5-chloro-3-fluoroaniline: Differentiation from Chloro-Fluoroanilines


The specific substitution pattern of 2-(aminomethyl)-5-chloro-3-fluoroaniline determines its biological target engagement profile and physicochemical properties in ways that regioisomeric or differently substituted analogs cannot replicate. Collision-induced dissociation (CID) mass spectrometry studies on haloaniline isomers demonstrate that the ortho effect enables unambiguous differentiation between 2-chloro-4-fluoroaniline and 4-chloro-2-fluoroaniline, highlighting that even simple positional isomer swaps produce analytically distinguishable molecular behaviors [1]. For procurement, substituting this compound with 2-(aminomethyl)-4-chloroaniline (CAS 108047-39-8) [2] or 5-(aminomethyl)-4-chloro-2-fluoroaniline would alter the halogen electronic environment and steric presentation, potentially abolishing target-specific interactions documented in the quantitative evidence below.

Regioisomeric Analogs

Substituting with 2-(aminomethyl)-4-chloroaniline alters halogen electronic environment and may abolish target-specific interactions.

Positional Isomer Identity

Chloro-fluoro positional swaps produce distinct CID fragmentation; isomer misassignment may compromise analytical and biological reproducibility.

2-(Aminomethyl)-5-chloro-3-fluoroaniline: Quantified Differentiation Evidence


MAO-B Inhibition: Species-Dependent Potency

The compound exhibits nanomolar inhibitory potency against recombinant human monoamine oxidase B (MAO-B), with an IC₅₀ of 2 nM measured via spectrophotometric assay using benzylamine as substrate [1]. This represents a >3.7 × 10⁶-fold selectivity window relative to its activity on bovine brain mitochondrial MAO-B (IC₅₀ = 7.40 × 10⁶ nM) under different assay conditions [2], suggesting species-dependent potency that must be considered in preclinical model selection. For context, structurally related chloro-fluoroaniline-containing formamidine derivatives evaluated in MAO inhibition studies exhibit IC₅₀ values in the low micromolar to sub-micromolar range against MAO-A and MAO-B [3], though direct head-to-head comparison with identical assay conditions is not available in the literature.

MAO-B Inhibition
Cross-study comparable
2 nM (human MAO-B)
vs 7.40×10⁶ nM (bovine)
>3.7×10⁶-fold difference
Species-dependent inhibition context; model translatability requires validation.
Different substrates and detection methods.
MAO-B inhibitor neurochemistry Parkinson‘s disease research

ANO1 Inhibition vs. Ani9

The compound inhibits ANO1 (anoctamin-1; TMEM16A), a calcium-activated chloride channel implicated in cancer cell proliferation and nociception. In a fluorescence-based assay using YFP-tagged ANO1 expressed in FRT cells with 24-hour incubation, the compound exhibits an IC₅₀ of 24 nM [1]. A structurally distinct but functionally related reference compound, Ani9, inhibits ANO1 with an IC₅₀ of 97 nM under comparable assay conditions (20 min incubation, fluorescence quenching readout) [2]. The 2.4-fold potency advantage over Ani9—a widely used tool compound—positions this molecule as a comparably potent alternative ANO1 inhibitor scaffold for chemical biology applications.

ANO1 Inhibition vs Ani9
Cross-study comparable
24 nM (target) vs 97 nM (Ani9)
~2.4-fold lower IC₅₀
Reported ANO1 inhibition comparable to reference inhibitor; cross-assay review recommended.
Incubation times differ (24 hr vs 20 min).
ANO1 inhibitor ion channel cancer research

MAO-A Inhibition Profile

The compound demonstrates measurable activity against monoamine oxidase A (MAO-A) across multiple assay systems. Against bovine brain mitochondrial MAO-A, IC₅₀ values of 3.90 nM and 18 nM have been reported using spectrofluorimetric detection with serotonin substrate [1][2]. A structurally related analog from the same chemical series shows an IC₅₀ of 51 nM in the bovine brain mitochondrial MAO-A assay [3], suggesting that the 5-chloro-3-fluoro substitution pattern confers approximately 13- to 17-fold enhanced potency relative to close structural analogs within this chemical class. Competitive inhibition kinetics against human placental MAO-A have also been observed [4], though quantitative human MAO-A IC₅₀ data for this specific compound is not available in the public domain.

MAO-A Inhibition Profile
Class-level inference
3.90–18 nM vs 51 nM (analog)
~13–17-fold enhanced potency
Class-level potency enhancement; supports SAR, human MAO-A data not available.
Bovine mitochondrial enzyme; human placental MAO-A competitive kinetics observed.
MAO-A inhibitor antidepressant research neuropharmacology

Physicochemical Properties and Isomer Fingerprint

The compound possesses a calculated partition coefficient (cLogP) of 3.29 and a topological polar surface area (TPSA) of 60.91 Ų [1]. For comparative context, the non-fluorinated analog 2-(aminomethyl)-4-chloroaniline (CAS 108047-39-8) has a molecular weight of 156.61 g/mol (vs. 174.60 g/mol for the target compound) and lacks the electron-withdrawing fluorine substituent [2]. The presence of fluorine at the 3-position increases molecular weight by 18 Da and contributes to the 3.29 cLogP value, which falls within the optimal range for CNS drug-likeness while maintaining acceptable TPSA for blood-brain barrier penetration potential. The chlorine at the 5-position provides a synthetic handle for further derivatization while contributing to the compound's overall lipophilicity profile. CID mass spectrometry studies on chloro-fluoroaniline isomers confirm that the specific substitution pattern produces unique fragmentation signatures enabling unambiguous isomer identification during quality control [3].

Physicochemical & Isomer Fingerprint
Calculated property
cLogP 3.29 | TPSA 60.91 Ų
MW +18 Da vs non-F analog
Moderate lipophilicity; CID fragmentation enables isomer identification.
No experimental logP; CID studies support QC.
lipophilicity ADME properties analytical characterization

2-(Aminomethyl)-5-chloro-3-fluoroaniline: Research Applications


ANO1 Channel Probe Development

The compound's 24 nM IC₅₀ against ANO1 (TMEM16A) [1] supports its use as a high-potency starting scaffold for developing chemical probes to interrogate ANO1 function in cancer cell proliferation, epithelial secretion, and nociceptive signaling pathways. Its potency comparable to the reference inhibitor Ani9 (97 nM) [2] positions it as an alternative chemotype for target validation studies where structurally distinct inhibitors are required to confirm on-target effects.

MAO-B Inhibitor Lead Optimization

The compound's 2 nM IC₅₀ against recombinant human MAO-B [1] establishes its suitability as a high-potency starting point for structure-activity relationship (SAR) campaigns targeting CNS disorders such as Parkinson's disease. The dual-halogen substitution pattern (5-chloro-3-fluoro) provides two distinct vectors for scaffold diversification, while the observed species-dependent potency difference between human recombinant and bovine mitochondrial enzyme preparations [2] highlights the necessity of human target-based assays during optimization.

Isomer Differentiation & QC Method Development

CID mass spectrometry studies confirm that chloro-fluoroaniline isomers produce distinct fragmentation signatures enabling unambiguous isomer identification [1]. This compound's specific 5-chloro-3-fluoro substitution pattern, combined with its unique molecular ion and fragment ion profile, makes it suitable for developing and validating analytical methods for isomer purity assessment during chemical process development and quality control.

Divergent Derivatization Scaffold

The compound contains two distinct amine functionalities—an aromatic amine and a benzylic amine [1]—enabling orthogonal derivatization strategies. The 5-chloro substituent provides a synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the 3-fluoro group modulates electronic properties and metabolic stability of downstream derivatives. This dual-amine architecture supports its procurement as a versatile building block for constructing compound libraries with diverse pharmacological profiles.

Application
Selection Property
Validation Focus
ANO1 channel modulation studies
Reported ANO1 inhibition scaffold
Target engagement validation; comparator inhibitor review
MAO-B inhibitor SAR studies
Reported MAO-B inhibition activity
Human recombinant MAO-B assay; species-dependent potency review
Isomer-specific QC method development
CID fragmentation fingerprint
Isomer purity assessment; analytical method validation
Divergent derivatization building block
Orthogonal amine reactivity; halogen handles
Derivatization feasibility; library synthesis validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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